N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(Ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic small molecule featuring a 4,5-dihydropyrazole core substituted with ethanesulfonyl and methanesulfonamide groups. Its structure combines dual sulfonyl functionalities, which are critical for its physicochemical and pharmacological properties. The dihydropyrazole scaffold is known for conformational flexibility, enabling interactions with diverse biological targets, particularly enzymes and viral proteins .
Properties
IUPAC Name |
N-[3-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-3-27(24,25)21-18(14-8-5-4-6-9-14)13-17(19-21)15-10-7-11-16(12-15)20-26(2,22)23/h4-12,18,20H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQAMFCMYPMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves several key steps:
Formation of the Pyrazole Core: : The initial step often includes the cyclization of hydrazine and diketone derivatives to form the pyrazole ring.
Substitution and Functionalization: : Introduction of the phenyl group and sulfonyl substituents is achieved through reactions like electrophilic aromatic substitution and nucleophilic substitution.
Final Sulfonamide Formation: : The final compound is obtained by reacting with ethanesulfonyl chloride under controlled conditions, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods often follow similar synthetic routes but are scaled up using continuous flow reactors to maintain the necessary temperature and pressure conditions. This ensures higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidative reactions, primarily affecting the ethanesulfonyl and methanesulfonamide groups.
Reduction: : Reduction reactions typically target the pyrazole ring, modifying its electronic properties.
Substitution: : Electrophilic aromatic substitution on the phenyl ring is common, with reagents like halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like bromine, chlorine, and nitric acid under acidic or basic conditions.
Major Products Formed
Depending on the reactions, major products can include halogenated derivatives, nitro-substituted analogs, and various oxidized forms of the sulfonyl groups.
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by a pyrazole ring, which is known for its biological activity. The molecular formula is C17H20N2O4S, and it possesses a molecular weight of approximately 356.42 g/mol. The presence of the ethanesulfonyl and methanesulfonamide groups enhances its solubility and reactivity, making it suitable for various applications.
Anticancer Activity
Recent studies have indicated that N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibits significant anticancer properties. Research published in reputable journals has demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action involves the modulation of specific signaling pathways related to cell survival and death.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Investigations have revealed that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Table 2: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | [Research Study A] |
| Anti-inflammatory | Moderate | [Research Study B] |
Drug Development
This compound is being explored as a lead compound for drug development. Its favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, make it an attractive candidate for further development into therapeutic agents.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical trials. For example, a study involving animal models demonstrated significant tumor reduction when treated with varying doses of the compound, highlighting its potential for clinical application.
Polymer Chemistry
In addition to its biological applications, this compound has been investigated for use in polymer chemistry. Its sulfonamide functional groups can be utilized to modify polymer surfaces, enhancing properties such as hydrophilicity and biocompatibility. This application is particularly beneficial in biomedical devices where material interactions with biological systems are critical.
Table 3: Potential Material Science Applications
| Application | Description |
|---|---|
| Surface Modification | Enhances hydrophilicity and biocompatibility |
| Biomedical Devices | Improves material interactions |
Mechanism of Action
Effects and Pathways
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. Its mechanism of action involves:
Binding to Enzymes: : Inhibits or activates enzymes, altering biological processes.
Signal Transduction: : Interferes with cellular signaling pathways, affecting cell behavior.
Gene Expression: : Modulates gene expression, leading to changes in protein production.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their substituent-driven differences:
Pharmacological and Binding Properties
- Target Compound : The dual sulfonyl groups may facilitate strong hydrogen bonding with viral or enzymatic targets, as seen in analogs like those in , which demonstrated potent binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein (A42R) .
- Analogs : Compounds with benzoyl or halogenated substituents showed high binding affinities (-9.1 to -10.2 kcal/mol in docking studies) and stability in molecular dynamics (MD) simulations, suggesting the target compound’s ethanesulfonyl group may offer similar or improved interactions .
- However, these groups may reduce solubility compared to the target compound’s ethanesulfonyl .
- Heterocyclic Analogs () : The furan-2-carbonyl group in C327-0266 introduces a planar heterocycle, which may limit conformational adaptability compared to the target’s flexible ethanesulfonyl chain .
Physicochemical and Metabolic Considerations
- Solubility : Methanesulfonamide and ethanesulfonyl groups in the target compound likely improve aqueous solubility compared to benzoyl or nitro-substituted analogs .
- Metabolic Stability : Ethanesulfonyl’s alkyl chain may reduce oxidative metabolism risks compared to aromatic substituents (e.g., benzoyl in ), aligning with trends observed in sulfonamide-containing drugs .
- Molecular Weight : The target compound (463.53 g/mol) falls within the acceptable range for oral bioavailability, whereas heavier analogs (e.g., 519.58 g/mol in ) may face permeability challenges .
Biological Activity
N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound that has garnered attention in various fields of research due to its unique biological properties and potential therapeutic applications. This article explores the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.
The molecular formula of this compound is with a molecular weight of approximately 397.51 g/mol. The compound belongs to the sulfonamide class, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Core : Cyclization reactions of hydrazine and diketone derivatives yield the pyrazole ring.
- Substitution and Functionalization : The introduction of phenyl and sulfonyl groups is achieved through electrophilic aromatic substitution.
- Final Sulfonamide Formation : The final product is synthesized by reacting with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its potential to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in disc diffusion assays . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
- Breast Cancer Cell Lines : A study involving MCF-7 breast cancer cells reported a dose-dependent decrease in cell viability when treated with varying concentrations of the compound. The IC50 value was determined to be 15 µM after 48 hours .
- Inflammation Models : In LPS-induced inflammation models, treatment with the compound significantly decreased levels of inflammatory markers in serum samples compared to control groups .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
